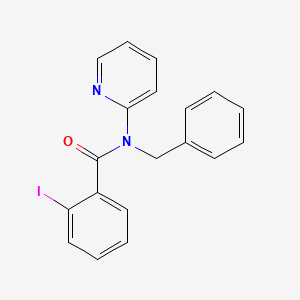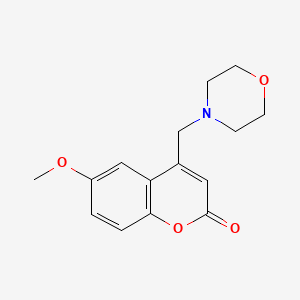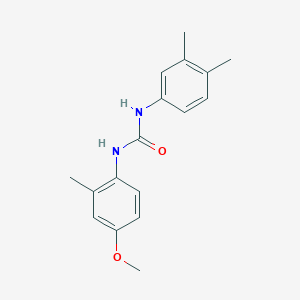
N-benzyl-2-iodo-N-2-pyridinylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-iodo-N-2-pyridinylbenzamide, commonly known as BI-1, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. BI-1 is a synthetic compound that was first synthesized in 2005 by researchers at the University of Illinois. Since then, BI-1 has been extensively studied for its potential use in the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Mécanisme D'action
The mechanism of action of BI-1 is not fully understood. However, it is believed that BI-1 exerts its therapeutic effects by modulating the activity of the endoplasmic reticulum (ER) stress response. ER stress is a cellular response that occurs in response to various stressors, including oxidative stress and protein misfolding. BI-1 has been shown to regulate the activity of ER stress sensors, which in turn modulate the activity of downstream signaling pathways that are involved in cellular survival and apoptosis.
Biochemical and Physiological Effects:
BI-1 has been shown to have a number of biochemical and physiological effects. It has been shown to modulate the activity of various signaling pathways, including the Akt and ERK pathways. Additionally, BI-1 has been shown to regulate the activity of various transcription factors, including NF-κB and AP-1. These effects are believed to be responsible for BI-1's ability to induce apoptosis in cancer cells and protect neurons and the heart from oxidative stress and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
BI-1 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. Additionally, BI-1 has been extensively studied, and its effects on various signaling pathways and cellular processes are well understood. However, there are also some limitations to using BI-1 in lab experiments. One limitation is that the mechanism of action of BI-1 is not fully understood, which makes it difficult to design experiments to investigate its effects. Additionally, BI-1 has been shown to have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for BI-1 research. One area of research is to investigate the potential use of BI-1 in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another area of research is to investigate the potential use of BI-1 in the treatment of cardiovascular diseases, such as myocardial infarction and heart failure. Additionally, there is a need for further research to elucidate the mechanism of action of BI-1 and to investigate its potential off-target effects.
Méthodes De Synthèse
The synthesis of BI-1 involves a multi-step process that starts with the reaction of 2-bromopyridine with benzylamine. This reaction results in the formation of N-benzyl-2-bromopyridin-3-amine, which is then reacted with 2-iodobenzoyl chloride to yield BI-1. The synthesis of BI-1 is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
BI-1 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. BI-1 has also been shown to have neuroprotective effects, with studies demonstrating its ability to protect neurons from oxidative stress and apoptosis. Additionally, BI-1 has been shown to have cardioprotective effects, with studies demonstrating its ability to protect the heart from ischemia-reperfusion injury.
Propriétés
IUPAC Name |
N-benzyl-2-iodo-N-pyridin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15IN2O/c20-17-11-5-4-10-16(17)19(23)22(18-12-6-7-13-21-18)14-15-8-2-1-3-9-15/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIALZDLQPQTPFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-allyl-4-[(3-chloro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B5345617.png)
![2-({4-ethyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5345623.png)
![7-({1-[2-(dimethylamino)ethyl]-3-methyl-1H-pyrazol-5-yl}carbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5345629.png)

![2-(4-chloro-2-fluorophenyl)-N-{1-[4-(methylsulfonyl)phenyl]propyl}acetamide](/img/structure/B5345640.png)
![3-(2-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-piperidinyl}ethyl)phenol](/img/structure/B5345647.png)
![(2R*,3S*,6R*)-5-(2-furoyl)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5345651.png)
![N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~1~-methylalaninamide](/img/structure/B5345680.png)
![6-{[4-(4-methylbenzyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5345683.png)

![N-methyl-1-[2-(4-morpholinyl)-1,3-thiazol-5-yl]-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5345695.png)

![2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5345718.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-{[1-(methoxymethyl)cyclopropyl]methyl}acetamide](/img/structure/B5345722.png)